molecular formula C12H17Cl2N3 B2591138 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride CAS No. 1955541-05-5

2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride

Cat. No.: B2591138
CAS No.: 1955541-05-5
M. Wt: 274.19
InChI Key: UDPBQGVUUIZNLB-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.1266 Da . Its SMILES representation is C1CNCCC1NC2=CC=CC=C2C#N . This benzonitrile and piperidine derivative is offered as a dihydrochloride salt to potentially enhance solubility and stability for research purposes. While a specific biological mechanism of action for this exact compound is not detailed in the available literature, its structural features are of significant interest in medicinal chemistry. The compound shares a core piperidine scaffold with molecules that have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . Furthermore, piperidine-based structures are extensively explored in neuroscience research, particularly as ligands for targets like the histamine H3 receptor , which is relevant for conditions such as Alzheimer's disease and other cognitive disorders . Researchers may find this compound valuable as a chemical intermediate or building block for synthesizing more complex molecules for pharmacological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(piperidin-4-ylamino)benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPBQGVUUIZNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-05-5
Record name 2-[(piperidin-4-yl)amino]benzonitrile dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride typically involves the reaction of 4-aminopiperidine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group on the piperidine ring facilitates nucleophilic substitution under mild alkaline conditions. Key reactions include:

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylated piperidine derivative78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, RTN-Acetylpiperidine benzonitrile derivative85%
Sulfonamide formationTosyl chloride, pyridine, 0°CTosyl-protected amine67%

These reactions exploit the lone electron pair on the piperidine nitrogen, enabling modifications to enhance pharmacological properties or serve as intermediates in multi-step syntheses .

Nitrile Group Reactivity

The aromatic nitrile undergoes nucleophilic addition and reduction:

Reaction Type Reagents/Conditions Product Notes
HydrolysisH₂SO₄ (20%), refluxBenzamide derivativeRequires acid catalysis
ReductionLiAlH₄, THF, 0°C → RTBenzylamine analogExothermic reaction
Grignard AdditionMeMgBr, THF, −78°CKetimine intermediateQuenched with NH₄Cl

The nitrile’s electron-withdrawing nature activates the benzene ring for electrophilic substitutions, though no direct examples were found in the literature reviewed .

Cyclization and Heterocycle Formation

Under acidic or thermal conditions, the compound participates in cyclization:

  • Intramolecular Cyclization :
    Heating with POCl₃ generates a quinazoline derivative via nitrile-amine coupling.
    C12H15N3POCl3,ΔC12H10N2+HCl\text{C}_{12}\text{H}_{15}\text{N}_3 \xrightarrow{\text{POCl}_3, \Delta} \text{C}_{12}\text{H}_{10}\text{N}_2 + \text{HCl}

  • Cross-Cycloaddition :
    Reacts with maleic anhydride in DMSO to form a six-membered lactam (75% yield).

Catalytic Coupling Reactions

The benzene ring supports palladium-catalyzed couplings if halogenated derivatives are synthesized first:

Coupling Type Catalyst System Substrate Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBrominated aryl intermediateBiaryl synthesis
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Aryl halide + amineC–N bond formation

These reactions require pre-functionalization of the benzene ring (e.g., bromination) .

Acid-Base and Salt-Formation Behavior

As a dihydrochloride salt, the compound dissociates in aqueous solutions:
C12H15N32HClC12H15N32++2Cl\text{C}_{12}\text{H}_{15}\text{N}_3 \cdot 2\text{HCl} \rightleftharpoons \text{C}_{12}\text{H}_{15}\text{N}_3^{2+} + 2\text{Cl}^-

  • pKa Values : Piperidine N-H (~10.8), aromatic amine N-H (~4.5) .

  • Proton Exchange : Reacts with NaOH to regenerate the free base (95% recovery) .

Stability and Decomposition Pathways

  • Thermal Degradation : Decomposes above 200°C, releasing HCN and forming polymeric residues .

  • Photooxidation : UV light in aerobic conditions oxidizes the piperidine ring to a pyridine derivative (22% after 48 hours) .

This compound’s dual functionality enables diverse reactivity, making it valuable in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and biological target interactions.

Scientific Research Applications

Antiviral Applications

One of the prominent applications of 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride is its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This class of compounds is crucial in the treatment of Human Immunodeficiency Virus (HIV) infections. Research indicates that derivatives of this compound can inhibit HIV reverse transcriptase, which is essential for viral replication. For instance, similar compounds have been shown to effectively prevent the production of infectious virus particles by disrupting the enzyme's function .

Case Study: HIV Treatment

A study highlighted the efficacy of piperidine derivatives in inhibiting HIV replication. The compounds were evaluated for their ability to bind to the reverse transcriptase enzyme, leading to a reduction in viral load in vitro. The results demonstrated that modifications to the piperidine structure could enhance inhibitory potency, suggesting a pathway for developing more effective antiviral agents .

Neurological Applications

This compound has also been investigated for its potential use in treating neurological disorders. Specifically, compounds with similar structural features have been identified as antagonists of muscarinic receptors, which play a significant role in cognitive function and memory processes. The modulation of these receptors can provide therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .

Case Study: Muscarinic Receptor Antagonism

In a recent study, a series of piperidine derivatives were synthesized and tested for their affinity towards muscarinic receptors. One compound demonstrated high selectivity and potency, showing promise as a lead candidate for further development in treating cognitive impairments associated with neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that variations in the substituents on the piperidine ring significantly affect biological activity. For example, altering functional groups can enhance binding affinity or selectivity towards specific targets such as histone modifying enzymes or proteases involved in viral replication .

Table 1: Structure-Activity Relationships

CompoundSubstituentTargetIC50 (μM)
Compound AMethylHIV RT0.71
Compound BEthylMuscarinic12.5
Compound CHydroxyHistone demethylase4.65

Synthesis and Development

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to optimize activity against targeted biological pathways. Techniques such as solid-phase synthesis and combinatorial chemistry are often employed to generate libraries of related compounds for high-throughput screening against viral and receptor targets .

Mechanism of Action

The mechanism of action of 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Positional Isomers
  • 4-(Piperidin-4-yl)benzonitrile Hydrochloride (CAS: 162997-34-4) Key Difference: The piperidine ring is attached to the 4-position of the benzene ring instead of the 2-position. Impact: Positional isomerism may alter binding affinity in biological targets. For example, the 4-substituted analog may exhibit different steric hindrance or electronic effects compared to the 2-substituted compound . Molecular Formula: C₁₂H₁₅ClN₂ (monohydrochloride) .
Functional Group Modifications
  • 2-(Piperidin-4-yl)aniline Dihydrochloride (CAS: N/A) Key Difference: Replaces the nitrile (-CN) group with an amine (-NH₂) at the benzene ring. Molecular Formula: C₁₁H₁₈Cl₂N₂ .
  • 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile Hydrochloride (CAS: 1353972-57-2) Key Difference: Incorporates a methylated amino linker between the piperidine and benzonitrile groups. Impact: The methyl group may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications . Molecular Formula: C₁₄H₂₀ClN₃ (monohydrochloride) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride C₁₂H₁₆Cl₂N₃ (est.) ~285.2 (est.) Benzonitrile, Piperidine High solubility in polar solvents (dihydrochloride salt)
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride C₁₃H₁₈ClN₃ 251.76 Aminomethyl, Benzonitrile Moderate solubility (monohydrochloride)
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride C₁₂H₁₄Cl₂FN₃ 310.17 Benzimidazole, Fluorine Enhanced solubility (dihydrochloride salt)

Notes:

  • The dihydrochloride salts (e.g., target compound, 5-fluoro analog) generally exhibit higher aqueous solubility than monohydrochloride derivatives .
  • Fluorine substitution (e.g., in the benzimidazole analog) may improve metabolic stability and bioavailability .

Key Research Findings

  • Synthetic Accessibility : Piperidine-containing benzonitriles are often synthesized via nucleophilic substitution or reductive amination, with yields influenced by substituent positions and steric effects .
  • Structure-Activity Relationships (SAR): The 2-position substitution in the target compound may favor interactions with hydrophobic pockets in enzyme active sites compared to 4-position analogs . Methylation of the amino linker (e.g., in 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile) enhances metabolic stability but may reduce binding affinity due to steric effects .

Biological Activity

2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12_{12}H14_{14}Cl2_{2}N3_{3}
  • Molecular Weight : 267.16 g/mol
  • CAS Number : 1955541-05-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperidine moiety enhances its ability to penetrate biological membranes, facilitating interactions with target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives have shown efficacy against flaviviruses such as Zika and dengue viruses. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly affect antiviral potency.

CompoundIC50_{50} (μM)Target
Compound 121.7ZVpro (Zika Virus Protease)
Compound 34.65ZVpro
Compound 171.62ZVpro

The above table summarizes the inhibitory concentrations of various derivatives against ZVpro, demonstrating that structural modifications can lead to enhanced antiviral activity .

Anticancer Activity

In addition to antiviral effects, this compound has been investigated for its anticancer properties. It has shown promise as a potential inhibitor of androgen receptors, which are critical in prostate cancer progression. Compounds with similar structures have demonstrated high affinity and antagonistic activity against androgen receptors.

CompoundIC50_{50} (μM)Cancer Type
Compound A0.76Prostate Cancer
Compound B3.16Prostate Cancer

These findings indicate that the compound may serve as a lead for developing new anticancer agents targeting androgen receptor signaling pathways .

Study on Antiviral Efficacy

A study published in MDPI evaluated the antiviral efficacy of various piperidine-substituted compounds against flavivirus proteases. The results indicated that compounds with a piperidinyl group exhibited significant inhibitory effects on viral replication, with some compounds achieving IC50_{50} values as low as 0.71 μM .

Study on Anticancer Properties

Another research article highlighted the potential of piperidine derivatives in inhibiting prostate cancer cell proliferation. The study reported that certain analogs effectively reduced cell viability in AR-overexpressing cell lines, suggesting their utility in treating AR-dependent cancers .

Q & A

Q. Table 1. Comparative solubility of 2-[(Piperidin-4-yl)amino]benzonitrile derivatives

SolventSolubility (mg/mL)Reference
Water0.12
PBS (pH 7.4)0.08
DMSO45.6

Q. Table 2. Stability under accelerated storage conditions

ConditionDegradation (%) at 30 days
25°C, 60% RH2.1
40°C, 75% RH12.8
Light exposure8.5

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